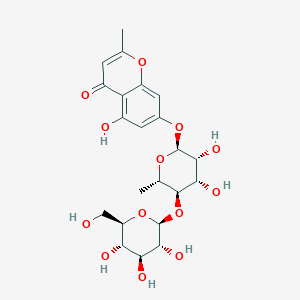
Drynachromoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Drynachromoside A is a chromone glycoside derived from the rhizomes of Drynaria fortunei. This compound has shown significant biochemical effects, particularly in inhibiting the proliferation of osteoblastic MC3T3-E1 cells . Chromones, including this compound, are naturally occurring phenolic compounds known for their antioxidant, antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Drynachromoside A can be extracted from the rhizomes of Drynaria fortunei using bioactive screening methods . The preparation involves liquid-liquid extraction using a two-phase solvent system composed of ethyl acetate, n-butanol, and water . High-speed counter-current chromatography (HSCCC) is then employed to separate and purify the compound .
Chemical Reactions Analysis
Drynachromoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl acetate, n-butanol, and water . The major products formed from these reactions are phenolic derivatives, which exhibit significant anti-inflammatory activity .
Scientific Research Applications
Drynachromoside A has a wide range of scientific research applications. In chemistry, it is used to study the biochemical effects on osteoblastic cell proliferation . In biology and medicine, it is explored for its potential in treating conditions such as cancer, infections, and inflammation . The compound’s antioxidant properties make it valuable in industrial applications, particularly in the development of nutraceuticals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Drynachromoside A involves its biochemical effects on osteoblastic MC3T3-E1 cells. The compound significantly inhibits cell proliferation at concentrations ranging from 3.125 to 100 μg/mL . The molecular targets and pathways involved include the acetylation level of α-tubulin, suggesting that SIRT2 may be a potential target in carcinoma cells .
Comparison with Similar Compounds
Drynachromoside A is unique among chromone glycosides due to its strong inhibitory activity against MC3T3-E1 cell proliferation . Similar compounds include Drynachromoside B, which exhibits only mild activity, and other chromone derivatives such as Noreugenin, Undulatoside A, and Cypellocarpin C . These compounds share structural similarities but differ in their individual atoms, functional groups, and substructures, leading to variations in their physicochemical properties and bioactivities .
Properties
Molecular Formula |
C22H28O13 |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C22H28O13/c1-7-3-10(24)14-11(25)4-9(5-12(14)31-7)33-21-19(30)17(28)20(8(2)32-21)35-22-18(29)16(27)15(26)13(6-23)34-22/h3-5,8,13,15-23,25-30H,6H2,1-2H3/t8-,13+,15+,16-,17-,18+,19+,20-,21-,22-/m0/s1 |
InChI Key |
BEVXGYXIMDDDHJ-HHLLRHCNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















